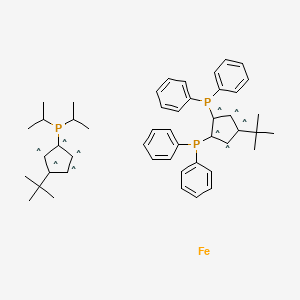

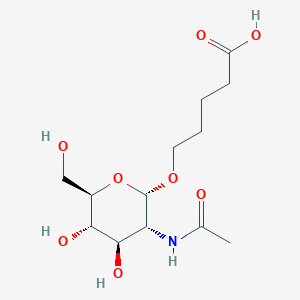

![molecular formula C25H23NO4 B6310466 (3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid CAS No. 1858223-89-8](/img/structure/B6310466.png)

(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an amino acid derivative, specifically a phenylbutanoic acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it might be used in peptide synthesis .

Synthesis Analysis

The Fmoc group is commonly used in solid-phase peptide synthesis . It serves as a protective group for the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement of atoms and the stereochemistry at the 3rd carbon atom. The Fmoc group is a large, aromatic group, and the phenylbutanoic acid portion of the molecule is a four-carbon chain with a phenyl (aromatic ring) substituent .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under basic conditions to allow the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, amino acid derivatives like this are solid at room temperature, and their solubility in water can vary .Aplicaciones Científicas De Investigación

FMOC-Phe-OH has a variety of applications in scientific research. It is commonly used as a substrate in enzyme-catalyzed reactions, which can be used to study the structure and function of enzymes. It is also used as a fluorescent marker in cell imaging, allowing researchers to visualize cellular processes. In addition, FMOC-Phe-OH is a key component in peptide synthesis, and can be used to create peptides with a wide range of structures and functions.

Mecanismo De Acción

The mechanism of action of FMOC-Phe-OH is dependent on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH serves as a substrate for the enzyme, which catalyzes the reaction and produces a product. In cell imaging, FMOC-Phe-OH acts as a fluorescent marker, which can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH acts as a building block, which can be used to create peptides with a wide range of structures and functions.

Biochemical and Physiological Effects

The biochemical and physiological effects of FMOC-Phe-OH depend on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH can be used to study the structure and function of enzymes. In cell imaging, FMOC-Phe-OH can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH can be used to create peptides with a wide range of structures and functions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using FMOC-Phe-OH in lab experiments include its low cost, simple synthesis method, and wide range of applications. However, there are some limitations to consider. FMOC-Phe-OH is sensitive to light and oxygen, and can be degraded by UV light or oxygen exposure. Additionally, FMOC-Phe-OH is highly soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

There are many potential future directions for FMOC-Phe-OH research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research could be done to explore the potential applications of FMOC-Phe-OH in drug design and development. Finally, research could be done to investigate the biochemical and physiological effects of FMOC-Phe-OH in various organisms.

Métodos De Síntesis

The synthesis of FMOC-Phe-OH involves a multi-step process that begins with the reaction of phenylalanine with 9-fluorenylmethoxycarbonyl chloride. This reaction produces FMOC-Phe-Cl, which is then reacted with potassium hydroxide to produce FMOC-Phe-OH. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. This synthesis method is simple and cost-effective, making it a popular choice for researchers.

Propiedades

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALWLSKRFCZNFL-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)

![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310471.png)

![(+/-)-tert-Butyl-1-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate, 98%](/img/structure/B6310480.png)

![(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%](/img/structure/B6310488.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-4-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310491.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)